Fmoc-Dab(Alloc)-OH
CAS No.: 204316-32-5
VCID: VC21537475
Molecular Formula: C23H24N2O6
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Dab(Alloc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. It is specifically designed for use in peptide synthesis, featuring two protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and the allyloxycarbonyl (Alloc) group at the side-chain amino position . These protecting groups are crucial for preventing unwanted reactions during peptide synthesis, allowing for selective deprotection and manipulation of the peptide backbone. SynthesisThe synthesis of Fmoc-Dab(Alloc)-OH involves several key steps:
Applications in Peptide SynthesisFmoc-Dab(Alloc)-OH is widely used in solid-phase peptide synthesis (SPPS) to introduce 2,4-diaminobutyric acid residues into peptides. The unique combination of Fmoc and Alloc protecting groups allows for orthogonal deprotection strategies, enabling selective removal under different conditions. This versatility enhances its utility in complex peptide synthesis. Biological and Therapeutic ApplicationsPeptides synthesized using Fmoc-Dab(Alloc)-OH are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. These peptides can act as enzyme inhibitors or receptor modulators, which are valuable in drug development. Chemical Reactions and DeprotectionFmoc-Dab(Alloc)-OH undergoes deprotection reactions to remove the Fmoc and Alloc groups. The Fmoc group is typically removed using a base such as piperidine, while the Alloc group is removed using palladium catalysts in the presence of a nucleophile like morpholine. Table: Deprotection and Coupling Reactions
Comparison with Similar CompoundsFmoc-Dab(Alloc)-OH is similar to other protected amino acids like Fmoc-Dab(Boc)-OH, which uses a tert-butyloxycarbonyl (Boc) group instead of Alloc. Another similar compound is Fmoc-Dap(Alloc)-OH, which is based on 2,3-diaminopropionic acid . Table: Comparison with Similar Compounds
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CAS No. | 204316-32-5 | |||||||||||||||||||||
Product Name | Fmoc-Dab(Alloc)-OH | |||||||||||||||||||||
Molecular Formula | C23H24N2O6 | |||||||||||||||||||||
Molecular Weight | 424.4 g/mol | |||||||||||||||||||||
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |||||||||||||||||||||
Standard InChI | InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |||||||||||||||||||||
Standard InChIKey | YIVBOSPUFNDYMF-FQEVSTJZSA-N | |||||||||||||||||||||
Isomeric SMILES | C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |||||||||||||||||||||
SMILES | C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |||||||||||||||||||||
Canonical SMILES | C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |||||||||||||||||||||
Synonyms | Fmoc-Dab(Alloc)-OH;204316-32-5;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoicacid;Fmoc-Dab(Aloc)-OH;Nalpha-Fmoc-Ngamma-Alloc-L-2,4-diaminobutyricacid;Ngamma-Alloc-Nalpha-Fmoc-L-2,4-diaminobutyricacid;AmbotzFAA1363;AC1MBSSU;88645_ALDRICH;SCHEMBL178810;88645_FLUKA;MolPort-003-725-639;ACT06572;0480AB;ZINC15722150;AKOS015893071;VA50329;AJ-67844;AK-49547;AN-29914;FT-0679755;N-alpha-Fmoc-N-gamma-Alloc-L-diaminobutyricacid;I04-1229;2-Fmoc-amino-4-[[(allyloxy)carbonyl]amino]-L-butyricacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoicacid | |||||||||||||||||||||
PubChem Compound | 2756102 | |||||||||||||||||||||
Last Modified | Aug 15 2023 |
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